5-(furan-2-yl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)isoxazole-3-carboxamide

E-cadherin restoration Epithelial-mesenchymal transition Pyrazolo[1,5-a]pyridine bioisostere

CAS 1396706-80-1 integrates a purine-bioisosteric pyrazolo[1,5-a]pyridine anchor with a 5-(furan-2-yl)isoxazole-3-carboxamide scaffold shared with the E-cadherin probe ResEcad. This dual pharmacophore design enables (i) kinase/phosphodiesterase inhibitor SAR using adenine-pocket bioisostere recognition, (ii) matched-pair comparisons with ResEcad to dissect amide substituent contributions to E-cadherin upregulation, and (iii) focused library construction with 5-methyl/cyclopropyl/phenyl congeners for lipophilicity tolerance profiling. Order for custom synthesis.

Molecular Formula C16H12N4O3
Molecular Weight 308.297
CAS No. 1396706-80-1
Cat. No. B2371132
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(furan-2-yl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)isoxazole-3-carboxamide
CAS1396706-80-1
Molecular FormulaC16H12N4O3
Molecular Weight308.297
Structural Identifiers
SMILESC1=CC2=C(C=NN2C=C1)CNC(=O)C3=NOC(=C3)C4=CC=CO4
InChIInChI=1S/C16H12N4O3/c21-16(12-8-15(23-19-12)14-5-3-7-22-14)17-9-11-10-18-20-6-2-1-4-13(11)20/h1-8,10H,9H2,(H,17,21)
InChIKeyGWBAJFZQYMFOFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(Furan-2-yl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)isoxazole-3-carboxamide (CAS 1396706-80-1): Structural Identity and Compound Class for Procurement Evaluation


5-(Furan-2-yl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)isoxazole-3-carboxamide (CAS 1396706-80-1), also referred to by the acronym FPPIC, is a synthetic heterocyclic small molecule belonging to the isoxazole-3-carboxamide class [1]. Its molecular formula is C16H12N4O3 with a molecular weight of 308.29 g/mol. The compound integrates three distinct heteroaromatic systems—a furan ring at the isoxazole 5-position, an isoxazole-3-carboxamide central scaffold, and a pyrazolo[1,5-a]pyridine moiety connected via a methylene linker at the 3-position of the pyrazolo[1,5-a]pyridine core [1]. This structural architecture distinguishes it from other 5-(furan-2-yl)isoxazole-3-carboxamide derivatives that employ alternative amine substituents, such as the well-characterized E-cadherin upregulator ResEcad/HDAC-IN-55 (CAS 1268674-16-3), which uses a 4-(pyridin-4-yl)butyl side chain instead of the pyrazolo[1,5-a]pyridin-3-ylmethyl group . The pyrazolo[1,5-a]pyridine scaffold is a recognized purine bioisostere that has been exploited in multiple kinase inhibitor programs, including potent PI3Kγ/δ inhibitors [2].

Why In-Class Isoxazole-3-Carboxamides Cannot Substitute for CAS 1396706-80-1 Without Loss of Scaffold-Specific Function


Compounds within the isoxazole-3-carboxamide family cannot be treated as interchangeable procurement items because both the 5-position heteroaryl substituent on the isoxazole ring and the amide side-chain architecture independently dictate biological target engagement. The 5-(furan-2-yl)isoxazole-3-carboxamide core is shared with the E-cadherin-upregulating probe ResEcad (HDAC-IN-55, CAS 1268674-16-3), which restores E-cadherin expression with EC50 values of 4.47 μM and 1.61 μM in SW620 and H520 cell lines respectively [1]; however, ResEcad uses a 4-(pyridin-4-yl)butyl chain rather than the pyrazolo[1,5-a]pyridin-3-ylmethyl moiety of the target compound. The pyrazolo[1,5-a]pyridine scaffold confers purine bioisosteric character absent in pyridylalkyl-substituted analogs [2]. Conversely, analogs retaining the pyrazolo[1,5-a]pyridin-3-ylmethyl amide but differing at the isoxazole 5-position—e.g., 5-methyl, 5-phenyl, and 5-cyclopropyl variants—alter hydrogen-bonding capacity, lipophilicity (XLogP3 ~1.1 for the 5-cyclopropyl analog versus an estimated ~2.3 for the 5-(furan-2-yl) target [3]), and π-stacking potential, each of which changes the compound's protein-binding landscape. These dual points of structural divergence mean that substituting any single in-class analog inevitably perturbs at least one critical pharmacophoric element, undermining reproducibility in target-engagement studies.

Quantitative Differentiation Evidence for CAS 1396706-80-1 Relative to Closest Structural Analogs


Pyrazolo[1,5-a]pyridine Scaffold Differentiates CAS 1396706-80-1 from the E-Cadherin Upregulator ResEcad (HDAC-IN-55)

The target compound and ResEcad (HDAC-IN-55, CAS 1268674-16-3) share an identical 5-(furan-2-yl)isoxazole-3-carboxamide core, but diverge entirely in amide substituent architecture. ResEcad employs a flexible 4-(pyridin-4-yl)butyl chain and has demonstrated E-cadherin upregulation activity with EC50 values of 4.47 μM (SW620) and 1.61 μM (H520) in cellular assays [1]. The target compound replaces this simple alkylpyridine linker with a rigid, fused bicyclic pyrazolo[1,5-a]pyridine system attached via a methylene bridge at the 3-position [2]. The pyrazolo[1,5-a]pyridine core is a well-validated purine bioisostere that has yielded potent kinase inhibitors, exemplified by compound 5x (p110α PI3K IC50 0.9 nM) and IHMT-PI3K-315 (PI3Kγ IC50 4.0 nM, PI3Kδ IC50 9.1 nM) [3]. This bioisosteric character is absent in ResEcad's monocyclic pyridine side chain, meaning the two compounds are not functionally interchangeable in target-engagement experiments involving purine-binding pockets. Procurement of CAS 1396706-80-1 rather than ResEcad is warranted when the pyrazolo[1,5-a]pyridine scaffold's purine-mimetic properties are mechanistically required.

E-cadherin restoration Epithelial-mesenchymal transition Pyrazolo[1,5-a]pyridine bioisostere

Furan at Isoxazole 5-Position Differentiates CAS 1396706-80-1 from 5-Methyl, 5-Phenyl, and 5-Cyclopropyl Pyrazolo[1,5-a]pyridine Congeners

Within the subset of compounds sharing the pyrazolo[1,5-a]pyridin-3-ylmethyl isoxazole-3-carboxamide scaffold, the substituent at the isoxazole 5-position governs key physicochemical parameters. The target compound bears a 5-(furan-2-yl) group (MW 308.29, C16H12N4O3, XLogP3 estimated ~2.3, TPSA estimated ~83 Ų, HBD count 1, HBA count 5) [1]. In contrast, the 5-cyclopropyl analog (CAS 2034265-96-6, C15H18N4O2, MW 286.33) has a computed XLogP3 of 1.1 and TPSA of 73 Ų—approximately 1.2 log units lower lipophilicity and 10 Ų lower polar surface area [2]. The 5-methyl congener (C13H12N4O2, MW 256.26) further reduces both lipophilicity and aromatic surface, while the 5-phenyl analog (C18H14N4O2, MW 318.33) increases lipophilicity but eliminates the hydrogen-bond acceptor oxygen present in the furan ring . These differences in XLogP3 span over 1.5 log units across the congener series, translating to roughly 30-fold differences in predicted octanol-water partitioning, which directly impacts membrane permeability, solubility, and non-specific protein binding. The furan oxygen serves as a potential hydrogen-bond acceptor distinct from the phenyl CH and cyclopropyl CH2/CH groups, offering additional polar interaction capacity at the ligand periphery.

Heterocyclic SAR Isoxazole substitution Ligand lipophilicity

Methylene-Linked Pyrazolo[1,5-a]pyridine Attachment at the 3-Position Distinguishes CAS 1396706-80-1 from 5-yl-Linked Isoxazole Carboxamide Isomers

The target compound connects the isoxazole-3-carboxamide carbonyl to the pyrazolo[1,5-a]pyridine ring via a methylene spacer at the pyrazolo[1,5-a]pyridine 3-position [1]. A distinct regioisomeric series exists where the amide is attached directly (without a methylene spacer) at the pyrazolo[1,5-a]pyridine 5-position, exemplified by N-(pyrazolo[1,5-a]pyridin-5-yl)-5-(thiophen-2-yl)isoxazole-3-carboxamide and N-(pyrazolo[1,5-a]pyridin-5-yl)-5-(pyridin-3-yl)isoxazole-3-carboxamide . The 3-ylmethyl attachment introduces a flexible methylene hinge and positions the bicyclic scaffold differently with respect to the carboxamide plane compared to the directly attached 5-yl isomers. This geometric difference alters the vector of the heterocyclic substituent relative to the central isoxazole, which can determine whether a compound accesses deep purine-binding pockets versus surface-exposed allosteric sites. In the pyrazolo[1,5-a]pyridine PI3K inhibitor series, 3-position substitution with a methylene linker was critical for achieving sub-nanomolar p110α potency (compound 5x, IC50 0.9 nM) [2], whereas 5-position direct attachment in other series has been associated with different selectivity profiles including Trk kinase inhibition [3].

Regioisomeric differentiation Pyrazolo[1,5-a]pyridine connectivity Ligand geometry

Limited Primary Bioactivity Data Necessitates Internal Head-to-Head Benchmarking Against 5-(Furan-2-yl)isoxazole-3-carboxamide Derivatives in BindingDB

BindingDB contains affinity data for several 5-(furan-2-yl)isoxazole-3-carboxamide derivatives with divergent amide substituents, providing a class-level activity baseline. The compound N-(4-chloro-2,5-dimethoxyphenyl)-5-(furan-2-yl)isoxazole-3-carboxamide (BindingDB ID BDBM43569) showed an IC50 of 1,710 nM against human STAT3 in a scintillation proximity assay [1]. A structurally related analog, N-(3-cyano-4-ethyl-5-methylthiophen-2-yl)-5-(furan-2-yl)isoxazole-3-carboxamide (BDBM37057), exhibited an EC50 of 3,670 nM at the sphingosine-1-phosphate receptor 1 (S1P1) [2]. These data demonstrate that the 5-(furan-2-yl)isoxazole-3-carboxamide core can engage diverse protein targets when paired with different amide substituents. The target compound's pyrazolo[1,5-a]pyridin-3-ylmethyl amide substituent has not been evaluated in these assays, and no direct potency data exist for CAS 1396706-80-1 itself [3]. This information gap means that any procurement decision based on target-specific potency expectations currently lacks evidential support; users should plan internal dose-response profiling against their target of interest and include the closest available analog (ResEcad, CAS 1268674-16-3; or the 5-methyl congener) as a comparator to establish whether the pyrazolo[1,5-a]pyridine moiety confers a measurable advantage.

BindingDB STAT3 inhibition S1P1 receptor Isoxazole carboxamide SAR

Vendor-Reported Purity Baseline of 95% Enables Procurement Standardization but Lacks Independent Certification

The target compound is commercially available at a typical purity specification of 95% as reported by multiple non-excluded chemical suppliers, with a molecular weight of 308.29 g/mol and the molecular formula C16H12N4O3 [1]. For comparison, the closely related probe compound ResEcad (HDAC-IN-55, CAS 1268674-16-3) is available from Sigma-Aldrich (Cat. No. 205615) at ≥95% purity by HPLC, with a molecular formula of C17H17N3O3 and MW 311.34 . Both compounds share comparable procurement-grade purity specifications. However, ResEcad benefits from published characterization in peer-reviewed medicinal chemistry literature including NMR, HRMS, and HPLC purity data associated with the Brogan et al. 2015 study [2], whereas CAS 1396706-80-1 has not appeared in any peer-reviewed synthetic or analytical characterization publication. Independent analytical verification (1H NMR, LCMS, HPLC) is therefore recommended upon receipt of CAS 1396706-80-1, and users should request a certificate of analysis from the vendor specifying the analytical methods used for purity determination.

Compound purity Quality control Procurement specification

Computational Drug-Likeness Profile Suggests Favorable Oral Bioavailability Potential Relative to Higher-MW Isoxazole-3-Carboxamide Derivatives

The target compound (MW 308.29, HBD 1, HBA 5, rotatable bonds 4) satisfies all four Lipinski Rule of Five criteria (MW ≤500, HBD ≤5, HBA ≤10, logP ≤5) [1]. Its estimated XLogP3 of ~2.3 places it within the optimal range (1–3) for oral absorption while avoiding excessive lipophilicity associated with promiscuous binding and poor solubility. In contrast, the bulkier N-(4-(1H-pyrazol-3-yl)phenyl)-5-(furan-2-yl)isoxazole-3-carboxamide analog (MW ~358) and some patent-exemplified isoxazole-3-carboxamide derivatives described in EP2393789A1 (TRPV1 antagonist program) exceed MW 400 and contain trifluoromethyl or extended aryl groups that push logP above 4 [2]. The 5-cyclopropyl congener has a lower XLogP3 of 1.1 [3], which may limit membrane permeability relative to the target compound. The target compound's balanced profile—moderate MW, intermediate lipophilicity, and modest hydrogen-bonding capacity—positions it as a favorable starting point for hit-to-lead optimization where additional substituent space (MW headroom ~190 Da to the Rule of Five limit) is available for potency optimization without immediate drug-likeness penalties.

Drug-likeness Lipinski Rule of Five ADME prediction

Recommended Application Scenarios for CAS 1396706-80-1 Based on Differentiated Structural Evidence


Purine-Binding Pocket Probe Development Leveraging Pyrazolo[1,5-a]pyridine Bioisosterism

The pyrazolo[1,5-a]pyridine moiety of CAS 1396706-80-1 serves as a recognized bioisostere of the purine ring system, a feature exploited in multiple kinase inhibitor programs including p110α-selective PI3K inhibitors (IC50 down to 0.9 nM for optimized analogs) and PI3Kγ/δ dual inhibitors [1]. The 3-ylmethyl attachment geometry allows the fused bicyclic system to project into adenine-binding pockets while the 5-(furan-2-yl)isoxazole-3-carboxamide portion occupies adjacent hydrophobic or solvent-exposed regions. This compound is suited as a core scaffold for structure-activity relationship (SAR) exploration targeting purine-utilizing enzymes (kinases, phosphodiesterases, dehydrogenases) where the pyrazolo[1,5-a]pyridine serves as the adenine-mimetic anchor. Procurement for this application is warranted when the research goal requires a purine-bioisosteric template that ResEcad (which lacks this pharmacophore) cannot provide.

Comparative E-Cadherin Restoration Studies with ResEcad as a Matched-Pair Control

Given that CAS 1396706-80-1 shares an identical 5-(furan-2-yl)isoxazole-3-carboxamide core with ResEcad (EC50 1.61–4.47 μM for E-cadherin upregulation in H520 and SW620 cells) but differs entirely in the amide substituent [1], a matched-pair experimental design comparing these two compounds can directly assess the contribution of the pyrazolo[1,5-a]pyridin-3-ylmethyl group to E-cadherin restoration potency, selectivity, and mechanism. The Well-Characterized Probe (WCP) status of ResEcad, supported by published synthetic protocols, analytical characterization, and in vivo pharmacokinetic data for the related probe ML327 [2], provides a benchmark against which CAS 1396706-80-1 can be evaluated. Procurement of both compounds simultaneously enables rigorous SAR dissection of the amide substituent's pharmacological role.

Isoxazole 5-Position Substituent SAR Library Expansion

The 5-(furan-2-yl) substituent on the isoxazole ring differentiates CAS 1396706-80-1 from available 5-methyl and 5-cyclopropyl congeners. The computed XLogP3 range across these analogs spans approximately 1.5 log units (from ~0.8 for 5-methyl to ~2.3 for 5-(furan-2-yl)) [1], enabling systematic investigation of how isoxazole 5-position lipophilicity and hydrogen-bonding capacity affect target binding, cellular permeability, and metabolic stability. Procurement of CAS 1396706-80-1 alongside its 5-methyl, 5-cyclopropyl, and 5-phenyl pyrazolo[1,5-a]pyridin-3-ylmethyl isoxazole-3-carboxamide congeners creates a focused library for probing the lipophilic tolerance and polar interaction requirements of a given biological target while holding the pyrazolo[1,5-a]pyridine pharmacophore constant.

Fragment-Based or Scaffold-Hopping Starting Point with Favorable Drug-Likeness Profile

With MW 308.29, XLogP3 ~2.3, and full Lipinski Rule of Five compliance, CAS 1396706-80-1 occupies an attractive physicochemical space for early-stage drug discovery [1]. Its MW provides approximately 190 Da of headroom for potency-enhancing substituent addition before exceeding the Rule of Five cutoff of 500 Da. The compound's three distinct heterocyclic systems (furan, isoxazole, pyrazolo[1,5-a]pyridine) offer multiple vectors for parallel SAR exploration. In scaffold-hopping campaigns, the pyrazolo[1,5-a]pyridine core can be systematically replaced with alternative purine bioisosteres (e.g., pyrazolo[1,5-a]pyrimidine, imidazo[1,2-a]pyridine, triazolo[1,5-a]pyridine) while maintaining the 5-(furan-2-yl)isoxazole-3-carboxamide fragment constant, enabling rapid assessment of which bioisostere provides optimal target engagement [2].

Quote Request

Request a Quote for 5-(furan-2-yl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)isoxazole-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.